H-Gly-Pro-Hyp-OH

説明

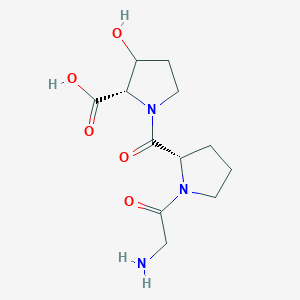

Structure

3D Structure

特性

IUPAC Name |

(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O5/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20/h7-9,16H,1-6,13H2,(H,19,20)/t7-,8+,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEOBSAZWJLOGY-VGMNWLOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N2C[C@@H](C[C@H]2C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25765-62-2 |

Source

|

| Record name | L-Proline, glycyl-L-prolyl-4-hydroxy-, (4R)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25765-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID801311276 |

Source

|

| Record name | Glycylprolylhydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Glycylprolylhydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2239-67-0 |

Source

|

| Record name | Glycylprolylhydroxyproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2239-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripeptide-29 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycylprolylhydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIPEPTIDE-29 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6346H6PUM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycylprolylhydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

H-Gly-Pro-Hyp-OH Peptide: A Comprehensive Technical Guide on its Function and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Gly-Pro-Hyp-OH (GPHyp), a major component of collagen-derived peptides, has garnered significant attention in the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the function and biological role of GPHyp, with a focus on its implications for dermatology, regenerative medicine, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for professionals in the field.

Introduction

Collagen, the most abundant protein in the human body, is integral to the structure and function of connective tissues. Its degradation and subsequent absorption lead to the formation of various small peptides, among which the tripeptide Gly-Pro-Hyp (GPHyp) is one of the most prevalent and biologically active.[1] Emerging evidence suggests that GPHyp is not merely a byproduct of collagen metabolism but an active signaling molecule with significant physiological effects.[2] This guide will elucidate the multifaceted roles of GPHyp, including its influence on skin health, wound healing, and extracellular matrix (ECM) homeostasis.

Core Functions and Biological Roles

The biological significance of H-Gly-Pro-Hyp-OH is primarily attributed to its positive influence on skin physiology and tissue repair mechanisms. Its functions are diverse, ranging from stimulating the synthesis of crucial extracellular matrix components to modulating inflammatory responses.

Stimulation of Collagen and Hyaluronic Acid Synthesis

A primary function of GPHyp is its ability to stimulate fibroblasts, the primary cells responsible for synthesizing collagen and other ECM components.[2] In vitro studies have demonstrated that GPHyp can enhance the proliferation of fibroblasts and upregulate the expression of genes related to collagen and hyaluronic acid production. This leads to an increase in the density of the dermal collagen network and improved skin hydration.

Anti-Aging and Photoprotective Effects

GPHyp exhibits potent anti-aging properties, particularly in mitigating the detrimental effects of photoaging. It has been shown to protect against UVB-induced skin damage by reducing inflammation and downregulating the expression of matrix metalloproteinases (MMPs), enzymes responsible for collagen degradation.[2] Clinical trials have corroborated these findings, showing that oral supplementation with collagen peptides rich in GPHyp can lead to measurable improvements in skin elasticity, hydration, and a reduction in wrinkles.[3]

Wound Healing and Tissue Regeneration

The peptide plays a crucial role in the wound healing cascade. By promoting fibroblast migration and proliferation, GPHyp accelerates tissue regeneration and wound closure. Its ability to stimulate the production of new collagen fibers is essential for the formation of a healthy scar tissue and the restoration of tissue integrity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the effects of H-Gly-Pro-Hyp-OH and related collagen peptides.

Table 1: In Vitro Efficacy of Gly-Pro-Hyp

| Parameter | Cell Type | GPHyp Concentration | Observed Effect | Reference |

| Fibroblast Proliferation | Mouse Skin Fibroblasts | 200 µM | Significant stimulation of cell growth on collagen gel | |

| MMP-1 Inhibition | Human Skin Collagenase | 40 µM (IC50) | Inhibition of enzymatic activity | |

| MMP-3 Inhibition | - | - | Reduction in levels |

Table 2: Clinical Efficacy of Oral Collagen Peptide Supplementation (Containing GPHyp)

| Study Population | Daily Dosage | Duration | Key Outcomes | Reference |

| Healthy Women (35-50 years) | 1g or 5g | 12 weeks | Increased skin water content, decreased transepidermal water loss | |

| Healthy Women (40-65 years) | 10g | 12 weeks | Statistically significant reduction in mean wrinkle length | |

| Middle-aged Women | Not specified | 6 weeks | Improvement in skin wrinkle reduction, elasticity, and moisturization | |

| Healthy Women | 10g | 8 weeks | Significant increase in skin hydration and dermal collagen density |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to evaluate the function of H-Gly-Pro-Hyp-OH.

Fibroblast Proliferation Assay

This protocol details the steps to assess the effect of GPHyp on the proliferation of skin fibroblasts cultured on a collagen matrix.

Materials:

-

Primary mouse skin fibroblasts

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), free from low molecular weight hydroxyprolyl peptides

-

H-Gly-Pro-Hyp-OH peptide

-

Type I collagen solution

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Collagen Gel Preparation: Mix the type I collagen solution with an equal volume of double-concentrated DMEM. Pipette 100 µL of the mixture into each well of a 96-well plate and incubate for 1 hour at 37°C to allow for gelation.

-

Cell Seeding: Culture primary mouse skin fibroblasts in DMEM supplemented with 10% FBS. Suspend the fibroblasts at a concentration of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension (5,000 cells) onto the prepared collagen gels.

-

Treatment: Prepare different concentrations of H-Gly-Pro-Hyp-OH in DMEM with 10% FBS. Replace the culture medium with the prepared GPHyp solutions. A control group with no added GPHyp should be included.

-

Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2 for the desired duration (e.g., 48, 96, 144 hours).

-

Proliferation Measurement: At each time point, add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours. Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic Substrate Method)

This protocol outlines a general method for determining the inhibitory activity of GPHyp against a specific MMP using a fluorogenic substrate.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-1, MMP-3)

-

H-Gly-Pro-Hyp-OH peptide

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Dilute the MMP enzyme to the desired concentration in cold Assay Buffer.

-

Prepare a stock solution of GPHyp in a suitable solvent (e.g., DMSO) and create serial dilutions in Assay Buffer.

-

Prepare the fluorogenic substrate in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of Assay Buffer to the blank wells.

-

Add 50 µL of the diluted MMP enzyme to the control and inhibitor test wells.

-

Add 25 µL of the serially diluted GPHyp to the respective test wells. Add 25 µL of Assay Buffer (with solvent) to the enzyme control wells.

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 25 µL of the diluted fluorogenic substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percentage of inhibition for each GPHyp concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Signaling Pathways

H-Gly-Pro-Hyp-OH is believed to exert its biological effects through the modulation of specific intracellular signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway is a key regulator of ECM homeostasis and is a likely target of GPHyp.

Caption: Proposed signaling pathway of H-Gly-Pro-Hyp-OH in fibroblasts.

The proposed mechanism involves the binding of GPHyp to a receptor on the fibroblast cell surface, which in turn activates the TGF-β signaling cascade. This leads to the phosphorylation of SMAD proteins, which then translocate to the nucleus to upregulate the transcription of genes encoding for collagen and hyaluronic acid. Concurrently, GPHyp may also suppress the expression of MMPs, further contributing to the net increase in ECM components.

Caption: Experimental workflow for the MMP inhibition assay.

Conclusion and Future Directions

H-Gly-Pro-Hyp-OH has emerged as a key bioactive peptide with significant potential in the fields of dermatology, regenerative medicine, and drug development. Its well-documented roles in stimulating collagen synthesis, protecting against photoaging, and promoting wound healing make it a compelling candidate for therapeutic and cosmetic applications. The data and protocols presented in this guide provide a solid foundation for researchers and professionals seeking to explore the full potential of this versatile tripeptide.

Future research should focus on elucidating the precise molecular targets and receptor interactions of GPHyp. Further clinical trials with standardized collagen peptide formulations are necessary to establish optimal dosages and long-term efficacy for various applications. Additionally, the development of synthetic GPHyp analogs with enhanced stability and bioavailability could open new avenues for targeted drug delivery and therapeutic interventions.

References

- 1. Roles of dietary glycine, proline, and hydroxyproline in collagen synthesis and animal growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of collagen hydrolysates on UV-induced photoaging mice: Gly-Pro-Hyp as a potent anti-photoaging peptide - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure and Chemical Properties of H-Gly-Pro-Hyp-OH

This technical guide provides a comprehensive overview of the tripeptide H-Gly-Pro-Hyp-OH, a molecule of significant interest in cosmetic and pharmaceutical research. The document details its structural characteristics, chemical properties, a representative synthesis protocol, and its involvement in key biological signaling pathways.

Molecular Structure and Identification

H-Gly-Pro-Hyp-OH is a tripeptide composed of the amino acids Glycine, Proline, and Hydroxyproline. Its structure is characterized by a peptide bond sequence of Glycine at the N-terminus, followed by Proline and Hydroxyproline, with a free carboxyl group at the C-terminus.

Synonyms: Gly-Pro-Hyp, Glycyl-prolyl-hydroxyproline, Tripeptide-29.[1]

Chemical and Physical Properties

The chemical and physical properties of H-Gly-Pro-Hyp-OH are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental and developmental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₉N₃O₅ | [2][3] |

| Molecular Weight | 285.30 g/mol | [2][3] |

| IUPAC Name | (2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid | |

| Appearance | White to off-white powder | |

| pKa (C-terminus, predicted) | 3.18 | |

| pKa (N-terminus, typical range) | ~8.0 - 9.7 | |

| Isoelectric Point (pI, estimated) | ~5.59 (calculated using pKa values of 3.18 for the C-terminus and an estimated 8.0 for the N-terminus) | |

| Solubility | Slightly soluble in water, DMSO, and methanol. To enhance solubility, warming the solution to 37°C and using sonication may be effective. | |

| Stability | The Gly-Pro-Hyp tripeptide is reported to be stable in gastrointestinal fluid and rat plasma. Contiguous Gly-Pro-Hyp units are known to be highly stable and promote the formation of triple-helical structures, characteristic of collagen. | |

| Storage Conditions | Store at -20°C or between 0 - 8°C. |

Experimental Protocols: Synthesis of H-Gly-Pro-Hyp-OH

The synthesis of H-Gly-Pro-Hyp-OH is typically achieved through solid-phase peptide synthesis (SPPS). The following is a generalized experimental protocol based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Hyp(tBu)-Wang resin

-

Fmoc-Pro-OH

-

Fmoc-Gly-OH

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), deionized water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5

-

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

-

High-performance liquid chromatography (HPLC) for purification

-

Mass spectrometer for characterization

Workflow:

Methodology:

-

Resin Preparation: Start with Fmoc-Hyp(tBu)-Wang resin in a reaction vessel.

-

Fmoc Deprotection: Swell the resin in DMF. Remove the Fmoc protecting group from the hydroxyproline residue by treating the resin with a 20% solution of piperidine in DMF.

-

Amino Acid Coupling:

-

Couple Fmoc-Pro-OH to the deprotected hydroxyproline. The coupling is mediated by activating agents such as HBTU and HOBt in the presence of a base like DIPEA in DMF.

-

After washing the resin, repeat the Fmoc deprotection step to remove the protecting group from proline.

-

Couple Fmoc-Gly-OH to the deprotected proline using the same coupling procedure.

-

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and by-products.

-

Cleavage and Side-Chain Deprotection: Treat the resin-bound peptide with a cleavage cocktail (e.g., TFA/H₂O/TIS) to cleave the peptide from the resin and remove the tert-butyl (tBu) protecting group from the hydroxyproline side chain.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization and Lyophilization: Confirm the identity and purity of the purified peptide by mass spectrometry. Lyophilize the pure fractions to obtain the final H-Gly-Pro-Hyp-OH product as a white powder.

Biological Activity and Signaling Pathways

H-Gly-Pro-Hyp-OH is a bioactive peptide known to be a constituent of collagen. It has been shown to possess anti-aging properties and may play a role in regulating inflammatory responses. Recent studies suggest that its mechanism of action involves the modulation of key inflammatory signaling pathways, such as the IL-17 and TNF signaling pathways, potentially through interaction with transcription factors like JUN and FOS, which are components of the AP-1 complex.

The precise cell surface receptor that initiates these anti-inflammatory signals is still under investigation, but Gly-Pro-Hyp sequences are known to be recognized by receptors such as Glycoprotein VI (GPVI) on platelets.

Pathway Description:

-

Receptor Binding: H-Gly-Pro-Hyp-OH is thought to interact with specific cell surface receptors.

-

Signal Transduction: This interaction initiates intracellular signaling cascades.

-

Modulation of Inflammatory Pathways: The peptide has been suggested to regulate the TNF and IL-17 signaling pathways. This regulation may occur through the modulation of downstream transcription factors.

-

AP-1 (JUN/FOS) Involvement: A key point of regulation appears to be the AP-1 transcription factor complex, which is composed of proteins from the JUN and FOS families.

-

Cytokine Regulation: By influencing the activity of AP-1, H-Gly-Pro-Hyp-OH can potentially modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-17, thereby exerting its anti-inflammatory effects.

This guide provides a foundational understanding of H-Gly-Pro-Hyp-OH for professionals in research and drug development. Further investigation into its precise mechanisms of action will be crucial for harnessing its full therapeutic potential.

References

H-Gly-Pro-Hyp-OH: A Technical Guide on the Collagen-Derived Tripeptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-Pro-Hyp-OH, also known as Glycyl-L-prolyl-L-hydroxyproline (GPH), is a significant bioactive tripeptide derived from the enzymatic hydrolysis of collagen.[] As the most fundamental and stable tripeptide unit in the collagen triple helix, GPH is a key marker of collagen metabolism and a potent signaling molecule.[2] Following oral administration of collagen hydrolysates, GPH is absorbed into the bloodstream and reaches target tissues like the skin, where it exerts various physiological effects. Its biological activities, including the stimulation of collagen synthesis, fibroblast proliferation, and anti-aging effects, have positioned it as a compound of high interest in pharmaceuticals, nutricosmetics, and regenerative medicine. This guide provides a comprehensive technical overview of H-Gly-Pro-Hyp-OH, detailing its properties, biological functions, underlying mechanisms, and the experimental protocols used for its evaluation.

Physicochemical Properties and Synthesis

H-Gly-Pro-Hyp-OH is a tripeptide with a specific sequence that confers its unique structural and biological properties.

Chemical Identity:

-

Sequence: Gly-Pro-Hyp

-

IUPAC Name: glycyl-L-prolyl-(4R)-4-hydroxy-L-proline

-

Synonyms: Glycylprolylhydroxyproline, Tripeptide-29

-

CAS Number: 2239-67-0

Physical Properties:

-

Molecular Formula: C₁₂H₁₉N₃O₅

-

Molecular Weight: 285.30 g/mol

-

Appearance: White to off-white powder

Synthesis and Production: The primary method for producing H-Gly-Pro-Hyp-OH is through the enzymatic digestion of collagen, typically sourced from fish scales or other animal by-products. This process utilizes specific collagenases from nonpathogenic bacteria, such as Bacillus species, which recognize and cleave the collagen-specific Gly-Pro-X sequence, resulting in a high yield of Gly-X-Y tripeptides. Further purification steps, including activated carbon columns and ion-exchange chromatography, can be employed to prepare collagen tripeptide (CTP) formulations with enriched GPH content.

Pharmacokinetics and Bioavailability

The oral bioavailability of GPH is a critical factor in its efficacy as a dietary supplement or therapeutic agent. Studies have shown that it can be absorbed intact from the gastrointestinal tract.

-

Stability and Absorption: GPH demonstrates stability in gastrointestinal fluid and rat plasma for at least two hours. It can be transported across the intestinal cell monolayer, suggesting an efficient absorption mechanism.

-

Plasma Kinetics: After oral ingestion of collagen tripeptide supplements, GPH is detected in human blood, appearing in plasma within 5 minutes and reaching peak concentration in 30 to 60 minutes. However, it is considered a minor component detected in blood after the ingestion of general collagen hydrolysates.

-

Metabolism and Bioavailability: GPH can be partially hydrolyzed to the dipeptide Pro-Hyp. In rat models, the absolute oral bioavailability of GPH was found to be 4.4%, which is lower than that of Pro-Hyp (19.3%). Despite this, direct ingestion of GPH-rich CTP results in significantly higher plasma levels of GPH compared to the intake of high molecular weight collagen peptides.

Table 1: Pharmacokinetic Parameters of H-Gly-Pro-Hyp-OH in Rats

| Parameter | Intravenous (5 mg/kg) | Intragastric (100 mg/kg) | Citation |

|---|---|---|---|

| Absolute Oral Bioavailability | N/A | 4.4% |

| Urinary Excretion | 5.9% ± 2.6% | N/A | |

Biological Activity and Mechanisms of Action

GPH exerts its biological effects primarily by acting as a signaling molecule that modulates fibroblast activity and regulates the extracellular matrix (ECM).

Stimulation of Collagen and Hyaluronic Acid Synthesis

GPH directly stimulates fibroblasts to increase the production of type I collagen and hyaluronic acid. This action helps to maintain the structural integrity and hydration of the skin and other connective tissues. One study reported that GPH can increase the activity of fibroblasts to synthesize type I collagen by as much as 400%.

Anti-Skin Aging Effects

GPH has demonstrated potent anti-photoaging properties. It protects against UVB-induced skin damage by:

-

Reducing MMPs: Decreasing the expression of matrix metalloproteinase-1 (MMP-1) and MMP-3, enzymes that degrade collagen.

-

Improving Skin Properties: Increasing skin elasticity and epidermal thickness while alleviating inflammation.

-

Preventing ECM Reduction: GPH can prevent the decline of ECM-related genes, including those for type I collagen (COL1A1), elastin, and fibronectin.

Wound Healing and Chemotaxis

GPH exhibits chemotactic effects, attracting fibroblasts to sites of injury. This cellular recruitment is a critical step in the wound healing process, promoting tissue repair and regeneration.

Signaling Pathway Modulation

The bioactivity of GPH is mediated through its interaction with fibroblast surface receptors, which triggers intracellular signaling cascades. Key pathways include:

-

Receptor Binding: GPH binds to fibroblast receptors such as CD44, α2β1 integrin, and Discoidin Domain Receptors (DDR1/2).

-

Downstream Signaling: This binding activates the TGF-β/Smad and MAPK/ERK pathways.

-

Gene Expression: Activation of these pathways upregulates the synthesis of Type I collagen, elastin, and hyaluronic acid, leading to ECM remodeling.

-

Inflammatory Regulation: Network pharmacology analysis suggests GPH may also interact with transcription factors JUN and FOS and regulate the IL-17 and TNF signaling pathways, contributing to its anti-inflammatory effects.

Table 2: Summary of Biological Effects and Quantitative Data

| Biological Effect | Key Finding | Organism/Model | Citation |

|---|---|---|---|

| Collagen Synthesis | Increased fibroblast activity to synthesize type I collagen by 400%. | In vitro | |

| Anti-Photoaging | Comparable anti-photoaging activity to high-content collagen hydrolysates. | UV-induced photoaging mice | |

| Pharmacokinetics | AUC of GPH in plasma was ~39 times higher after CTP ingestion vs. general collagen peptide. | Human |

| Fibroblast Proliferation | Stimulated proliferation of fibroblasts cultured on collagen gel at 200 µM. | Mouse primary fibroblasts | |

Mandatory Visualizations

Caption: Signaling cascade of H-Gly-Pro-Hyp-OH in fibroblasts.

Key Experimental Protocols

This section details standardized methodologies for assessing the bioactivity and presence of H-Gly-Pro-Hyp-OH.

In Vitro Collagen Synthesis Assay (Sirius Red Method)

This protocol quantifies total collagen production by fibroblasts in cell culture.

-

Cell Culture:

-

Seed human dermal fibroblasts onto 96-well tissue culture plates.

-

Culture cells in DMEM supplemented with Fetal Bovine Serum (FBS) until they reach a hyperconfluent state to maximize matrix deposition.

-

-

Treatment:

-

Replace the culture medium with fresh medium containing various concentrations of H-Gly-Pro-Hyp-OH or a vehicle control.

-

Incubate for a predetermined period (e.g., 48-72 hours) to allow for collagen synthesis and deposition.

-

-

Staining:

-

Remove the culture medium (can be saved for analysis of secreted collagen).

-

Wash the cell layer gently with PBS.

-

Fix the cells with a suitable fixative (e.g., methanol).

-

Stain the fixed cells with Sirius Red dye solution (e.g., 0.1% Sirius Red in saturated picric acid) for 1-2 hours at room temperature. This dye specifically binds to collagen fibers.

-

-

Quantification:

-

Wash away unbound dye with 0.1M HCl until the wash solution is clear.

-

Solubilize the bound dye by adding 0.5M NaOH to each well.

-

Transfer the solubilized dye solution to a new 96-well plate.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate collagen content relative to a standard curve prepared with known concentrations of collagen.

-

Caption: Workflow for the Sirius Red collagen quantification assay.

Fibroblast Proliferation Assay

This assay measures the effect of GPH on the growth and proliferation of fibroblasts.

-

Cell Culture:

-

Seed mouse or human skin fibroblasts (e.g., 5 x 10³ cells/well) into a 96-well plate. For specific applications, cells can be cultured on collagen gel-coated plates.

-

Use DMEM supplemented with FBS that has been cleared of low molecular weight hydroxyprolyl peptides to avoid confounding results, as commercial FBS can contain significant levels of Pro-Hyp.

-

-

Treatment:

-

Add H-Gly-Pro-Hyp-OH to the culture medium at various concentrations (e.g., 0-1000 nmol/mL).

-

Include appropriate controls (vehicle, positive control like PDGF).

-

-

Incubation:

-

Culture the cells for a specified time course (e.g., monitoring every 48 hours for up to 144 hours).

-

-

Quantification:

-

At each time point, add a cell proliferation reagent (e.g., Cell Counting Kit-8) to each well.

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength to determine the number of viable cells.

-

Plot cell growth over time to assess the proliferative effect of GPH.

-

Quantification of GPH in Blood Plasma by LC-MS/MS

This protocol provides a highly sensitive and specific method for measuring GPH levels in biological samples.

-

Sample Collection:

-

Collect blood samples from subjects at various time points after ingestion of a collagen-containing product.

-

Centrifuge the blood to separate the plasma.

-

-

Sample Preparation:

-

Deproteinize the plasma samples, typically by adding a solvent like acetonitrile, to precipitate larger proteins.

-

Centrifuge to pellet the precipitated protein and collect the supernatant containing the peptides.

-

-

Chromatographic Separation (LC):

-

Inject the prepared sample into a Liquid Chromatography (LC) system.

-

Use a suitable column (e.g., C18) to separate the peptides based on their physicochemical properties.

-

Elute the peptides using a binary gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile).

-

-

Mass Spectrometric Detection (MS/MS):

-

The eluent from the LC system is introduced into a tandem mass spectrometer.

-

Set the instrument to monitor for the specific mass-to-charge ratio (m/z) transitions of GPH.

-

Quantify the amount of GPH in the sample by comparing its signal intensity to that of a known concentration of a GPH standard.

-

Caption: General workflow for LC-MS/MS quantification of GPH.

Conclusion

H-Gly-Pro-Hyp-OH is a well-characterized, bioactive tripeptide that serves as a fundamental building block of collagen and a potent signaling molecule. Its ability to be absorbed orally and stimulate key regenerative processes in fibroblasts makes it a highly valuable ingredient for applications targeting skin health, anti-aging, and wound healing. The robust data on its pharmacokinetics and mechanisms of action, particularly its role in activating the TGF-β/Smad and MAPK/ERK pathways, provide a strong scientific foundation for its use in drug development and advanced cosmeceuticals. Further research focusing on optimizing delivery systems and exploring its synergistic effects with other bioactive compounds will continue to expand its therapeutic potential.

References

The Ubiquitous Gly-Pro-Hyp Tripeptide: A Technical Guide to its Discovery, Natural Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gly-Pro-Hyp (Glycine-Proline-Hydroxyproline) tripeptide is a fundamental building block of collagen, the most abundant protein in the animal kingdom. Its discovery and characterization have been pivotal in understanding the structure and function of collagen and the broader extracellular matrix. Beyond its structural role, this simple tripeptide has emerged as a bioactive molecule with significant implications for cell signaling and tissue regeneration. This technical guide provides an in-depth exploration of the discovery, natural occurrence, and biological activities of Gly-Pro-Hyp sequences, complete with quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

Discovery and Natural Occurrence

The journey to understanding the significance of the Gly-Pro-Hyp sequence is intrinsically linked to the study of collagen's unique triple-helical structure. Early research in the mid-20th century, utilizing techniques like X-ray fiber diffraction, revealed that collagen's primary structure is characterized by a repeating Gly-X-Y amino acid sequence, where X and Y are often proline and hydroxyproline, respectively[1]. The high prevalence of glycine at every third position is a strict requirement for the formation of the tightly packed triple helix[1].

Subsequent crystallographic studies of collagen-model peptides, such as (Gly-Pro-Hyp)n, provided high-resolution insights into the collagen molecule. These studies were instrumental in refining the understanding of collagen's helical symmetry, suggesting a 7/2 helical model over the previously accepted 10/3 model[2]. The Gly-Pro-Hyp sequence is the most typical repeating unit in collagen and is crucial for the stability of the triple helix[2]. The hydroxylation of proline to hydroxyproline in the Y position, a post-translational modification catalyzed by prolyl 4-hydroxylase, is particularly important for this stability.

The natural abundance of Gly-Pro-Hyp varies among different collagen types and tissues. It is particularly enriched in the fibrillar collagens (Types I, II, and III) that provide structural support to tissues like skin, bone, and cartilage. The frequency of the Gly-Pro-Hyp triplet in collagen is approximately 10%. Upon oral ingestion of collagen hydrolysates, Gly-Pro-Hyp and its dipeptide metabolite Pro-Hyp are absorbed into the bloodstream, where they can exert biological effects.

Quantitative Data on Gly-Pro-Hyp

The following table summarizes key quantitative data related to the occurrence and bioavailability of Gly-Pro-Hyp sequences.

| Parameter | Value | Source Organism/System | Reference |

| Frequency in Collagen | ~10% | General | |

| Content in Collagen Tripeptide (CTP) | 3.2% | CTP | |

| AUC of Gly-Pro-Hyp (High GPX-CH vs. Low GPX-CH) | 65.07-fold higher | Mice | |

| Absolute Oral Bioavailability of Gly-Pro-Hyp | 4.4% | Rats | |

| Plasma Concentration of Pro-Hyp from Gly-Pro-Hyp | High | Humans |

Biological Significance and Signaling Pathways

Beyond its structural role, the Gly-Pro-Hyp tripeptide and its derivatives are bioactive molecules that can influence cellular behavior through various signaling pathways. Oral administration of collagen hydrolysates rich in Gly-Pro-Hyp has been shown to have anti-photoaging effects by increasing hyaluronic acid and collagen content in the skin and improving skin elasticity.

Key Signaling Pathways:

-

TGF-β/Smad Pathway: Gly-Pro-Hyp can engage fibroblast receptors, such as CD44 and integrin α2β1, leading to the activation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. This pathway is a central regulator of extracellular matrix protein synthesis, including collagen and elastin, and plays a crucial role in tissue repair and regeneration.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another downstream target of Gly-Pro-Hyp signaling in fibroblasts. Activation of this pathway contributes to cell proliferation, differentiation, and survival.

-

IL-17 and TNF Signaling Pathways: Network pharmacology analyses suggest that Gly-Pro-Hyp may interact with the transcription factors JUN and FOS, which in turn can regulate the Interleukin-17 (IL-17) and Tumor Necrosis Factor (TNF) signaling pathways. These pathways are involved in inflammatory responses, and their modulation by Gly-Pro-Hyp may contribute to its anti-inflammatory effects in the context of skin photoaging.

-

Discoidin Domain Receptors (DDRs): DDR1 and DDR2 are receptor tyrosine kinases that specifically recognize and are activated by collagen. While the primary binding motif for DDRs on fibrillar collagens is the GVMGFO sequence (where O is hydroxyproline), the broader context of the collagen triple helix, rich in Gly-Pro-Hyp repeats, is essential for receptor activation and downstream signaling that influences cell adhesion, migration, and proliferation.

Experimental Protocols

The identification, characterization, and synthesis of Gly-Pro-Hyp sequences rely on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Collagenase Digestion for Gly-Pro-Hyp Liberation

This protocol describes the enzymatic digestion of collagen to release Gly-Pro-Hyp tripeptides.

Principle: Bacterial collagenases are proteases that specifically cleave the peptide bond between a neutral amino acid and glycine in the Pro-X-Gly-Pro sequence, which is abundant in collagen. This enzymatic digestion breaks down the collagen triple helix into smaller peptide fragments, including Gly-Pro-Hyp.

Methodology:

-

Sample Preparation: Homogenize the tissue sample (e.g., skin, cartilage) in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, pH 7.5).

-

Enzyme Addition: Add purified bacterial collagenase (e.g., from Clostridium histolyticum) to the tissue homogenate. The optimal enzyme-to-substrate ratio should be determined empirically but typically ranges from 1:50 to 1:200 (w/w).

-

Incubation: Incubate the mixture at 37°C with gentle agitation for 4-18 hours. The incubation time can be optimized based on the tissue type and desired degree of digestion.

-

Enzyme Inactivation: Stop the reaction by heating the sample at 100°C for 10 minutes or by adding a chelating agent like EDTA to sequester Ca2+, which is essential for collagenase activity.

-

Peptide Extraction: Centrifuge the digest to remove any undigested material. The supernatant containing the liberated peptides can be collected for further analysis.

-

Analysis: The resulting peptide mixture can be analyzed by techniques such as HPLC or mass spectrometry to identify and quantify the Gly-Pro-Hyp tripeptide.

Edman Degradation for Peptide Sequencing

This protocol outlines the classical method for determining the amino acid sequence of a peptide, including those containing the Gly-Pro-Hyp motif.

Principle: Edman degradation is a stepwise process that removes one amino acid at a time from the N-terminus of a peptide. The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC), cleaved from the peptide chain, and then identified. This cycle is repeated to determine the sequence.

Methodology:

-

Coupling: The peptide is reacted with PITC under mildly alkaline conditions (pH ~9.0) to form a phenylthiocarbamoyl (PTC)-peptide derivative.

-

Cleavage: The PTC-peptide is treated with an anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.

-

Conversion: The thiazolinone derivative is extracted into an organic solvent and then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

-

Identification: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.

-

Cycle Repetition: The shortened peptide is subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.

Mass Spectrometry for Gly-Pro-Hyp Identification and Quantification

This protocol details the use of mass spectrometry for the precise identification and quantification of the Gly-Pro-Hyp tripeptide.

Principle: Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. For peptide analysis, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) is used to generate gas-phase peptide ions. Tandem mass spectrometry (MS/MS) is then employed to fragment the peptide ions and generate a characteristic fragmentation pattern that allows for sequence determination.

Methodology:

-

Sample Preparation: The peptide sample, obtained from collagen digestion or synthesis, is dissolved in a suitable solvent compatible with the ionization source (e.g., a mixture of water, acetonitrile, and formic acid for ESI).

-

Ionization: The sample is introduced into the mass spectrometer, where it is ionized.

-

MS1 Analysis: An initial mass spectrum (MS1) is acquired to determine the m/z of the intact peptide ions. The theoretical m/z of the protonated Gly-Pro-Hyp ion ([M+H]+) is approximately 286.13.

-

Tandem MS (MS/MS) Analysis: The ion corresponding to Gly-Pro-Hyp is selected in the first mass analyzer and then fragmented in a collision cell by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

MS2 Analysis: The resulting fragment ions are analyzed in the second mass analyzer to generate an MS/MS spectrum. The fragmentation pattern will show characteristic b- and y-ions that confirm the sequence Gly-Pro-Hyp.

-

Quantification: For quantitative analysis, a stable isotope-labeled internal standard of Gly-Pro-Hyp is often used. The ratio of the peak areas of the endogenous and labeled peptides is used to calculate the concentration of Gly-Pro-Hyp in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

This protocol describes the use of NMR spectroscopy to determine the three-dimensional structure of Gly-Pro-Hyp-containing peptides in solution.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) of the atoms in a peptide, its conformation and dynamics can be determined at atomic resolution.

Methodology:

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent, typically water (with a small percentage of D2O for the lock signal) or a buffer solution, to a concentration of 0.1-1 mM.

-

Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Key 2D NMR experiments for peptide structure determination include:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of an amino acid residue).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached heteronuclei (e.g., 13C or 15N), which is particularly useful for resolving spectral overlap in 1H NMR spectra.

-

-

Data Processing and Analysis: The NMR data are processed, and the resonances are assigned to specific atoms in the peptide sequence.

-

Structure Calculation: The distance constraints obtained from NOESY experiments, along with dihedral angle constraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

Solid-Phase Peptide Synthesis (SPPS) of Gly-Pro-Hyp

This protocol provides a general workflow for the chemical synthesis of the Gly-Pro-Hyp tripeptide.

Principle: Solid-phase peptide synthesis involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). This method allows for the efficient synthesis of peptides with a defined sequence.

Methodology:

-

Resin Preparation: An appropriate resin (e.g., Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) is swelled in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).

-

First Amino Acid Coupling: The C-terminal amino acid (Hyp) with its N-terminus protected (e.g., with an Fmoc group) is coupled to the resin using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIEA).

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound Hyp is removed by treatment with a base, typically 20% piperidine in DMF, to expose the free amine for the next coupling reaction.

-

Second Amino Acid Coupling: The next protected amino acid (Pro) is coupled to the deprotected N-terminus of the resin-bound Hyp.

-

Repeat Deprotection and Coupling: The deprotection and coupling steps are repeated for the final amino acid (Gly).

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed simultaneously by treatment with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Mandatory Visualizations

Signaling Pathways

Caption: Gly-Pro-Hyp Signaling Cascade in Fibroblasts.

Experimental Workflows

Caption: Key Experimental Workflows for Gly-Pro-Hyp Analysis.

Conclusion

The Gly-Pro-Hyp tripeptide, once primarily recognized for its structural role in collagen, is now appreciated as a key bioactive molecule with diverse physiological functions. Its discovery and ongoing research have illuminated fundamental aspects of protein structure, cell biology, and tissue homeostasis. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development. A thorough understanding of the biology and analytical chemistry of Gly-Pro-Hyp will undoubtedly continue to fuel innovations in regenerative medicine, nutricosmetics, and the development of novel therapeutics targeting collagen-related pathologies.

References

The Pivotal Role of H-Gly-Pro-Hyp-OH in Collagen Synthesis and Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tripeptide H-Gly-Pro-Hyp-OH, a fundamental and highly stable component of collagen, is emerging as a key bioactive molecule in the regulation of collagen homeostasis.[1] Its significance extends beyond being a mere structural component, as it actively participates in signaling cascades that influence collagen synthesis and stability. This technical guide provides an in-depth exploration of the multifaceted role of H-Gly-Pro-Hyp-OH, offering a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Bioavailability and Pharmacokinetics

Following oral administration, H-Gly-Pro-Hyp-OH is absorbed and detected in the bloodstream, indicating its systemic availability.[1] However, its oral bioavailability is relatively low, with studies in rats showing it to be around 4.4%.[2][3][4] This is attributed to a significant first-pass metabolism. Despite this, the detection of intact Gly-Pro-Hyp in plasma, peaking within 30-60 minutes of ingestion, confirms its ability to reach target tissues like the skin.

Table 1: Pharmacokinetic Parameters of Gly-Pro-Hyp in Rats

| Parameter | Value | Reference |

| Intravenous Dose | 5 mg/kg | |

| Intragastric Dose | 100 mg/kg | |

| Absolute Oral Bioavailability | 4.4% | |

| Urinary Excretion (after IV admin) | 5.9% ± 2.6% |

Mechanism of Action: Stimulating Collagen Synthesis

H-Gly-Pro-Hyp-OH exerts its primary effects by directly influencing fibroblast activity, the primary cell type responsible for collagen production. Upon reaching the dermal tissue, this tripeptide engages with fibroblast surface receptors, including CD44, α2β1 integrin, and Discoidin Domain Receptors 1 and 2 (DDR1/2). This interaction initiates intracellular signaling cascades that are pivotal for the upregulation of extracellular matrix (ECM) components.

Key Signaling Pathways

Two major signaling pathways are activated by H-Gly-Pro-Hyp-OH in fibroblasts:

-

TGF-β/Smad Pathway: This pathway is a central regulator of collagen gene expression. The binding of H-Gly-Pro-Hyp-OH to its receptors can trigger the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to act as transcription factors for type I collagen and other ECM genes.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also implicated in the cellular response to H-Gly-Pro-Hyp-OH. Activation of this pathway can lead to increased cell proliferation and the expression of genes involved in matrix remodeling.

Signaling cascade of H-Gly-Pro-Hyp-OH in fibroblasts.

Enhancing Collagen Stability

Beyond stimulating its synthesis, H-Gly-Pro-Hyp-OH is integral to the stability of the collagen triple helix. The repeating Gly-X-Y sequence, where X is often proline and Y is hydroxyproline, is fundamental to collagen's unique structure. The hydroxyproline residue, in particular, plays a critical role in stabilizing the triple helix through hydrogen bonding. The inherent stability of the Gly-Pro-Hyp sequence makes it resistant to degradation by many serum proteases.

Furthermore, in vivo studies on photoaged mice have demonstrated that oral administration of collagen hydrolysates rich in Gly-Pro-Hyp can lead to a significant increase in collagen content and improved skin elasticity. This is accompanied by a decrease in the levels of matrix metalloproteinases (MMP-1 and MMP-3), enzymes responsible for collagen degradation.

Table 2: Effects of High Gly-Pro-Xaa Collagen Hydrolysate (HCH) in Photoaged Mice

| Parameter | Observation | Reference |

| Hyaluronic Acid Content | Increased | |

| Collagen Content | Increased | |

| Skin Elasticity | Improved | |

| Epidermal Thickness | Improved | |

| Inflammation | Alleviated | |

| MMP-1 and MMP-3 Content | Decreased |

Experimental Protocols

Quantification of Collagen Synthesis in Cell Culture

A common method to quantify collagen production by cultured fibroblasts is through Sirius Red staining.

Materials:

-

Cultured fibroblasts in multi-well plates

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Sirius Red/Fast Green Staining Solution

-

Dye Extraction Buffer (e.g., 0.1 M NaOH)

-

Microplate reader

Protocol:

-

Cell Culture and Treatment: Seed and culture fibroblasts to the desired confluency. Apply experimental treatments with H-Gly-Pro-Hyp-OH as required.

-

Fixation: Remove the culture medium and fix the cells with a suitable fixative.

-

Washing: Wash the wells twice with PBS to remove the fixative.

-

Staining: Incubate the cells with Sirius Red/Fast Green Staining Solution for 30-60 minutes at room temperature.

-

Washing: Wash the wells thoroughly with distilled water to remove unbound dye.

-

Dye Elution: Add Dye Extraction Buffer to each well and incubate to elute the bound dyes.

-

Absorbance Measurement: Read the absorbance of the eluate at 540 nm (for Sirius Red bound to collagen) and 605 nm (for Fast Green bound to non-collagenous proteins).

-

Calculation: Calculate the amount of collagen and non-collagenous protein based on the absorbance values and their respective color equivalence values.

Workflow for Sirius Red-based collagen quantification.

Assessment of Collagen Stability

Collagen stability can be assessed by monitoring its degradation under various conditions using techniques like Fourier Transform Infrared Spectroscopy (FTIR), UV-Vis spectrophotometry, and differential scanning calorimetry.

General Protocol:

-

Sample Preparation: Disperse collagen into the formulation or solution to be tested.

-

Exposure to Conditions: Expose the samples to controlled environmental conditions such as varying temperature, light, and humidity.

-

Regular Monitoring: At set time intervals, analyze the samples for signs of degradation.

-

Analysis Techniques:

-

FTIR: To detect changes in the molecular structure of collagen.

-

UV-Vis Spectrophotometry: To monitor changes in color or turbidity, which can indicate degradation.

-

Differential Scanning Calorimetry (DSC): To determine the denaturation temperature of the collagen, a key indicator of its thermal stability.

-

Conclusion

H-Gly-Pro-Hyp-OH is a bioactive tripeptide with a scientifically substantiated, dual role in promoting both the synthesis and stability of collagen. Its ability to be absorbed systemically and to activate key signaling pathways in fibroblasts makes it a compelling molecule for applications in dermatology, nutricosmetics, and regenerative medicine. The detailed understanding of its mechanisms of action and the availability of robust experimental protocols for its evaluation will undoubtedly facilitate further research and the development of innovative therapeutic and cosmetic products.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmacokinetics-of-collagen-dipeptides-gly-pro-and-pro-hyp-and-tripeptides-gly-pro-hyp-in-rats - Ask this paper | Bohrium [bohrium.com]

The Journey of a Collagen Tripeptide: A Technical Guide to the Bioavailability and Metabolic Fate of Orally Administered H-Gly-Pro-Hyp-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Gly-Pro-Hyp-OH (Glycyl-Prolyl-Hydroxyproline), a key component of collagen, has garnered significant attention for its potential bioactive properties. Understanding its journey through the body after oral administration is paramount for its development as a therapeutic agent or a functional food ingredient. This technical guide provides an in-depth analysis of the bioavailability and metabolic fate of H-Gly-Pro-Hyp-OH, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Bioavailability and Pharmacokinetics

Following oral administration, H-Gly-Pro-Hyp-OH is absorbed from the gastrointestinal tract and becomes systemically available. However, its bioavailability is influenced by several factors, including enzymatic stability and potential first-pass metabolism.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of H-Gly-Pro-Hyp-OH determined in preclinical studies.

| Parameter | Value | Species | Dosage | Administration Route | Source |

| Absolute Oral Bioavailability | 4.4% | Rat | 100 mg/kg | Intragastric | [1][2] |

| Urinary Excretion (after IV) | 5.9% ± 2.6% of dose | Rat | 5 mg/kg | Intravenous | [1][2] |

Note: Bioavailability and excretion values can vary based on the formulation and the physiological state of the subject.

Metabolic Fate

Once absorbed, H-Gly-Pro-Hyp-OH undergoes metabolic transformation. A significant portion of the tripeptide is hydrolyzed into its constituent dipeptide, Pro-Hyp, which is also bioactive.

Metabolite Profile

| Parent Compound | Primary Metabolite | Metabolic Reaction | Significance | Source |

| H-Gly-Pro-Hyp-OH | Pro-Hyp | Hydrolysis | The resulting dipeptide, Pro-Hyp, exhibits its own biological activities. | [1] |

Studies suggest that H-Gly-Pro-Hyp-OH exhibits a higher degree of first-pass metabolism compared to Pro-Hyp. The biotransformation of H-Gly-Pro-Hyp-OH to Pro-Hyp appears to result in similar pharmacokinetic behavior as orally administered Pro-Hyp alone.

Experimental Protocols

The characterization of the bioavailability and metabolic fate of H-Gly-Pro-Hyp-OH relies on a series of well-defined experimental protocols.

In Vivo Pharmacokinetic Studies in Rats

This protocol outlines the methodology for determining the bioavailability and pharmacokinetic profile of H-Gly-Pro-Hyp-OH in a rat model.

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Administration:

-

Intravenous (IV): A single dose of H-Gly-Pro-Hyp-OH (e.g., 5 mg/kg) is administered via the tail vein to determine the systemic clearance and volume of distribution.

-

Oral (Intragastric): A single dose of H-Gly-Pro-Hyp-OH (e.g., 100 mg/kg) is administered by gavage to assess oral absorption and bioavailability.

-

-

Sample Collection: Blood samples are collected at predetermined time points post-administration. Urine is also collected over a specified period to determine renal excretion.

-

Sample Analysis: Plasma and urine concentrations of H-Gly-Pro-Hyp-OH and its metabolites are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

In Vitro Intestinal Permeability Assay (Caco-2 Cells)

This assay is crucial for predicting the intestinal absorption of H-Gly-Pro-Hyp-OH.

-

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable supports to form a differentiated monolayer that mimics the intestinal epithelium.

-

Assay Procedure:

-

H-Gly-Pro-Hyp-OH is added to the apical (AP) side of the Caco-2 monolayer.

-

Samples are collected from the basolateral (BL) side at various time points to measure the transport of the peptide across the cell layer.

-

The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.

-

-

Analysis: The concentration of H-Gly-Pro-Hyp-OH in the collected samples is determined by LC-MS/MS.

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for the sensitive and specific quantification of H-Gly-Pro-Hyp-OH and its metabolites in biological matrices.

-

Sample Preparation: Plasma and urine samples are typically subjected to protein precipitation followed by solid-phase extraction to remove interfering substances.

-

Chromatographic Separation: The extracted analytes are separated on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of acidified water and acetonitrile.

-

Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Signaling Pathways and Biological Activities

Recent research has begun to elucidate the molecular mechanisms through which H-Gly-Pro-Hyp-OH and its metabolite Pro-Hyp exert their biological effects, particularly in dermal fibroblasts.

Fibroblast Activation

H-Gly-Pro-Hyp-OH has been shown to influence key signaling pathways in fibroblasts, leading to the upregulation of extracellular matrix proteins.

References

The Bioactive Collagen Peptide H-Gly-Pro-Hyp-OH: A Deep Dive into its Mechanism of Action in Skin Aging

Abstract

The tripeptide H-Gly-Pro-Hyp-OH (GPH), a primary constituent of collagen hydrolysates, has emerged as a key bioactive molecule in the mitigation of skin aging. This technical guide elucidates the intricate mechanisms through which GPH exerts its anti-aging effects at the cellular and molecular levels. We will explore its influence on extracellular matrix (ECM) homeostasis, delve into the specific signaling cascades it modulates, and provide a comprehensive overview of the experimental evidence that substantiates its efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of dermatology, cosmetology, and regenerative medicine.

Introduction: The Role of Collagen Peptides in Skin Health

Skin aging is a multifactorial process characterized by a progressive decline in the structural integrity of the dermal extracellular matrix (ECM), leading to the formation of wrinkles, loss of elasticity, and reduced hydration. Collagen, the most abundant protein in the skin, is central to its youthful appearance and resilience. The degradation of collagen by matrix metalloproteinases (MMPs) and a diminished capacity of dermal fibroblasts to synthesize new collagen are hallmarks of aged skin.

Orally ingested hydrolyzed collagen is broken down into smaller peptides, which are then absorbed into the bloodstream. Among these, the tripeptide Gly-Pro-Hyp (GPH) has been identified as a key bioactive component that reaches the skin and other tissues. Unlike inert collagen fragments, GPH actively stimulates cellular responses, making it a focal point of research in anti-aging strategies.

Mechanism of Action: How GPH Rejuvenates the Skin

The anti-aging activity of GPH is primarily attributed to its ability to stimulate dermal fibroblasts, the primary cell type responsible for producing and organizing the ECM. This stimulation results in a dual effect: the enhanced synthesis of crucial ECM components and the modulation of enzymatic activity that governs ECM turnover.

Stimulation of Extracellular Matrix Synthesis

GPH has been demonstrated to significantly upregulate the production of key macromolecules in the dermis, thereby reinforcing the skin's structural framework.

-

Collagen Synthesis: GPH directly promotes the synthesis of type I collagen by fibroblasts. Studies have shown that GPH can increase the expression of collagen genes and the subsequent protein production, leading to a denser and more organized collagen network in the dermis.

-

Hyaluronic Acid Synthesis: Hyaluronic acid (HA) is a glycosaminoglycan with a remarkable capacity to retain water, making it essential for skin hydration and turgor. GPH has been shown to enhance the production of HA by upregulating the expression of hyaluronic acid synthase 2 (HAS2) in dermal fibroblasts. This increased HA content contributes to improved skin moisture and a reduction in the appearance of fine lines.

-

Elastin Synthesis: While the primary focus has been on collagen and HA, some evidence suggests that GPH may also positively influence the production of elastin, another critical protein for skin elasticity.

Modulation of Matrix Metalloproteinases (MMPs)

MMPs are a family of enzymes responsible for the degradation of ECM proteins. In aged or photoaged skin, the activity of MMPs, particularly MMP-1 (collagenase) and MMP-3 (stromelysin-1), is elevated, leading to accelerated collagen breakdown. GPH helps to counteract this process by downregulating the expression and activity of these enzymes, thereby preserving the existing collagen network.

Cellular Signaling Pathways

The stimulatory effects of GPH on fibroblasts are not passive but are mediated through the activation of specific intracellular signaling pathways. While the precise cell surface receptor for GPH is still under investigation, the downstream consequences of its interaction with fibroblasts are becoming clearer. It is hypothesized that GPH binds to a receptor on the fibroblast membrane, initiating a signaling cascade that ultimately leads to the activation of transcription factors responsible for the expression of ECM-related genes.

Caption: GPH signaling cascade in dermal fibroblasts.

Recent studies have identified potential signaling pathways involved in GPH's mechanism of action.[1] It is suggested that GPH may interact with fibroblast receptors such as CD44 and integrin α2β1.[1] This interaction is thought to trigger downstream signaling cascades, including the TGF-β/Smad and MAPK/ERK pathways.[1] These pathways converge on the activation of transcription factors like AP-1 (composed of JUN and FOS proteins), which in turn regulate the expression of genes involved in ECM remodeling.[2] Specifically, these transcription factors can upregulate the expression of COL1A1 (the gene for type I collagen) and HAS2, while downregulating the expression of MMP1 and MMP3.

Quantitative Data on the Efficacy of GPH

The following tables summarize the quantitative findings from key studies investigating the effects of GPH on skin-related parameters.

| In Vitro Study | Cell Type | GPH Concentration | Key Finding | Reference |

| H₂O₂-Induced Aging | Dermal Fibroblasts | Not specified | Prevents reduction in COL1A, elastin, and fibronectin gene expression | [3] |

| Fibroblast Proliferation | Mouse Skin Fibroblasts | 200 µM (for Pro-Hyp) | Stimulated proliferation of fibroblasts on collagen gel |

| In Vivo Study (Animal Model) | Animal Model | Dosage/Administration | Key Findings | Reference |

| UV-Induced Photoaging | Mice | Oral ingestion of high GPH-content collagen hydrolysates | - Increased hyaluronic acid and collagen content- Improved skin elasticity- Reduced epidermal thickness- Decreased MMP-1 and MMP-3 content- 65-fold higher AUC for GPH absorption compared to low-GPH hydrolysates |

| Human Clinical Study | Study Design | Dosage/Administration | Duration | Key Findings | Reference |

| Anti-Aging Effects | Randomized Controlled Trials | 1,000-2,500 mg/day of high-GPH tripeptides | 8-12 weeks | - Increased dermal collagen density- Enhanced skin hydration and elasticity- Reduction in wrinkle depth and surface roughness |

Experimental Protocols

To ensure reproducibility and facilitate further research, this section details the methodologies employed in representative studies on GPH.

In Vitro Assessment of GPH on Dermal Fibroblasts

-

Cell Culture: Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Induction of Senescence: To mimic cellular aging, HDFs can be treated with a pro-oxidant such as hydrogen peroxide (H₂O₂). For example, cells are exposed to a sublethal concentration of H₂O₂ for a defined period (e.g., 2 hours).

-

GPH Treatment: Following the pro-aging stimulus, the cells are treated with varying concentrations of GPH for a specified duration (e.g., 24-48 hours).

-

Gene Expression Analysis (qPCR): Total RNA is extracted from the HDFs, and reverse transcription is performed to synthesize cDNA. Quantitative real-time PCR (qPCR) is then used to measure the relative expression levels of target genes, such as COL1A1, HAS2, MMP1, and MMP3, using a housekeeping gene (e.g., GAPDH) for normalization.

-

Protein Analysis (ELISA/Western Blot): The secretion of proteins such as procollagen type I and hyaluronic acid into the culture medium can be quantified using Enzyme-Linked Immunosorbent Assays (ELISAs). Intracellular protein levels and the activation of signaling molecules (e.g., phosphorylated ERK, Smad) can be assessed by Western blotting.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of collagen hydrolysates on UV-induced photoaging mice: Gly-Pro-Hyp as a potent anti-photoaging peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral Ingestion of AP Collagen Peptide Leads to Systemic Absorption of Gly-Pro-Hyp, Alleviating H2O2-Induced Dermal Fibroblast Aging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Signaling Pathways Activated by H-Gly-Pro-Hyp-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Gly-Pro-Hyp-OH (GPH), a significant component of absorbed collagen hydrolysates, is emerging as a key bioactive molecule with notable effects on cellular behavior, particularly in dermal fibroblasts. This technical guide provides a comprehensive overview of the core intracellular signaling pathways activated by GPH. Evidence strongly indicates that GPH primarily exerts its effects through the activation of the Transforming Growth Factor-β (TGF-β)/Smad and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are central to the synthesis of extracellular matrix (ECM) components, cell proliferation, and tissue regeneration. This document summarizes the current understanding of these mechanisms, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades to support further research and development in cosmetics, nutraceuticals, and therapeutic applications.

Core Signaling Pathways Activated by H-Gly-Pro-Hyp-OH

H-Gly-Pro-Hyp-OH (GPH) functions as a signaling molecule that interacts with receptors on the cell surface, primarily on fibroblasts, to initiate a cascade of intracellular events. The most well-documented pathways are the TGF-β/Smad and MAPK/ERK pathways, which are critical for skin regeneration and maintenance.[1] There is also preliminary, indirect evidence suggesting a potential influence on other pathways such as the PI3K/Akt pathway and inflammatory signaling cascades involving Tumor Necrosis Factor (TNF) and Interleukin-17 (IL-17).

TGF-β/Smad Pathway

The TGF-β signaling pathway is a crucial regulator of cellular processes including cell growth, differentiation, and the production of the extracellular matrix. GPH is understood to engage with fibroblast surface receptors, such as CD44, α2β1 integrin, and Discoidin Domain Receptors (DDR1/2), which in turn activates the canonical TGF-β/Smad signaling cascade.[1]

The activation sequence is as follows:

-

Receptor Binding: GPH's interaction with cell surface receptors leads to the activation of the TGF-β receptor complex.

-

Receptor Phosphorylation: The activated type II TGF-β receptor phosphorylates and activates the type I receptor.

-

Smad Phosphorylation: The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.

-

Smad Complex Formation: Phosphorylated Smad2/3 form a complex with the common-mediator Smad (co-Smad), Smad4.

-

Nuclear Translocation and Gene Transcription: This Smad complex translocates to the nucleus, where it acts as a transcription factor, binding to Smad-binding elements in the promoter regions of target genes. This leads to the upregulation of genes encoding for ECM proteins like type I collagen and elastin.[1]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-regulated kinase (ERK) pathway, is another key signaling route activated by GPH in fibroblasts.[1] This pathway is primarily involved in regulating cell proliferation and survival.

The activation of this pathway by GPH is thought to proceed as follows:

-

Receptor Activation: Similar to the TGF-β pathway, GPH binding to fibroblast receptors initiates the signaling cascade.

-

Upstream Kinase Activation: This leads to the sequential activation of a kinase cascade, beginning with Ras, followed by Raf, and then MEK (MAPK/ERK kinase).

-

ERK Phosphorylation: MEK phosphorylates and activates ERK (also known as p44/42 MAPK).

-

Nuclear Translocation and Transcription Factor Activation: Phosphorylated ERK (p-ERK) translocates to the nucleus and phosphorylates various transcription factors, such as c-Jun and c-Fos.

-

Gene Expression: This leads to the expression of genes that promote cell proliferation and survival.

Other Potential Pathways (PI3K/Akt, TNF, IL-17)

While direct experimental evidence for the activation of the PI3K/Akt pathway by GPH is limited, this pathway is a central regulator of cell survival and metabolism and is often co-regulated with the MAPK/ERK pathway. Further investigation is warranted to determine if GPH also modulates this cascade.

Network pharmacology analyses have suggested a potential interaction of GPH with components of the TNF and IL-17 signaling pathways, which are critical in inflammatory responses. One study suggested that GPH might interact with the transcription factors JUN and FOS, which can be downstream of these pathways, in the context of anti-photoaging. However, these findings are predictive and await direct experimental validation.

Quantitative Data on GPH-Mediated Cellular Responses